N-(4-Butyl-1-naphthyl)anthranilic acid
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Overview
Description
N-(4-Butyl-1-naphthyl)anthranilic acid is an organic compound with the molecular formula C21H21NO2. It is characterized by a naphthalene ring substituted with a butyl group and an anthranilic acid moiety. This compound is part of the anthranilic acid derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Butyl-1-naphthyl)anthranilic acid typically involves the coupling of 4-butyl-1-naphthylamine with anthranilic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-Butyl-1-naphthyl)anthranilic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted anthranilic acid derivatives.
Scientific Research Applications
N-(4-Butyl-1-naphthyl)anthranilic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound exhibits biological activities such as anti-inflammatory, antineoplastic, and antimicrobial properties, making it a subject of study in drug development and medicinal chemistry.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Butyl-1-naphthyl)anthranilic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may involve the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-1-naphthyl)anthranilic acid
- N-(4-Ethyl-1-naphthyl)anthranilic acid
- N-(4-Propyl-1-naphthyl)anthranilic acid
Uniqueness
N-(4-Butyl-1-naphthyl)anthranilic acid is unique due to the presence of the butyl group, which can influence its chemical properties and biological activities. The length and structure of the alkyl chain can affect the compound’s solubility, reactivity, and interaction with biological targets, distinguishing it from other similar compounds.
Properties
CAS No. |
51670-17-8 |
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Molecular Formula |
C21H21NO2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-[(4-butylnaphthalen-1-yl)amino]benzoic acid |
InChI |
InChI=1S/C21H21NO2/c1-2-3-8-15-13-14-20(17-10-5-4-9-16(15)17)22-19-12-7-6-11-18(19)21(23)24/h4-7,9-14,22H,2-3,8H2,1H3,(H,23,24) |
InChI Key |
OWFZFQWNXRQDIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C2=CC=CC=C12)NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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